(2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-((Z)-1-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that features a benzimidazole core fused with a thiazole ring and a trifluoromethyl-substituted phenyl group.
Preparation Methods
The synthesis of 2-((Z)-1-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation reactions.
Final Assembly: The final step involves the condensation of the furan and benzimidazole-thiazole intermediates under specific conditions to form the target compound.
Chemical Reactions Analysis
2-((Z)-1-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Materials Science: The trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials.
Biological Studies: Its interactions with various biological targets make it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 2-((Z)-1-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: The compound can modulate receptor activity, either by activating or inhibiting them.
Pathway Interference: It can interfere with various biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Compared to other benzimidazole and thiazole derivatives, 2-((Z)-1-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE stands out due to its unique trifluoromethyl group, which enhances its chemical stability and biological activity . Similar compounds include:
2-(2,2,2-Trifluoroethyl)benzimidazole: Known for its potent biological activities.
5-(4-tert-Butyl-phenyl)-furan-2-yl-benzimidazole: Another compound with significant medicinal applications.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Used as an intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C21H11F3N2O2S |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
(2Z)-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C21H11F3N2O2S/c22-21(23,24)13-5-3-4-12(10-13)17-9-8-14(28-17)11-18-19(27)26-16-7-2-1-6-15(16)25-20(26)29-18/h1-11H/b18-11- |
InChI Key |
WEYNSXOASCSANG-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)S3 |
Origin of Product |
United States |
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